2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Overview
Description
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol is a complex organic compound that features a pyrimidine ring substituted with an aminoethoxy group and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine-4-carbaldehyde.
Formation of Intermediate: The aldehyde is then reacted with 2-aminoethanol under controlled conditions to form an intermediate.
Final Product Formation: The intermediate is further reacted with ethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Bioconjugation: The compound serves as a linker in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Fluorescent Sensors: It is employed in the preparation of water-soluble, ratiometric fluorescent zinc sensors.
Materials Science: The compound is used in the development of new materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A simpler compound with similar functional groups, used in bioconjugation and as a reagent in organic synthesis.
Diethylene glycolamine: Another related compound with applications in gas treating and as a coolant/lubricant.
Uniqueness
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol is unique due to its specific structure, which combines a pyrimidine ring with aminoethoxy and ethylamino groups. This unique combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-15(5-6-16)10-8-11(17-7-4-12)14-9(2)13-10/h8,16H,3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVNKYLRBLNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC(=N1)C)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.